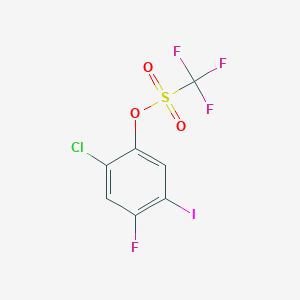

2-Chloro-4-fluoro-5-iodophenyl trifluoromethanesulphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

- Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are a powerful tool in organic synthesis. 2-Chloro-4-fluoro-5-iodophenyl triflate serves as an excellent electrophilic coupling partner. It participates in Suzuki-Miyaura, Heck, and Sonogashira reactions, allowing the construction of complex organic molecules with high efficiency.

- The presence of iodine and fluorine atoms makes this compound suitable for radiolabeling studies. Researchers use it as a precursor for the synthesis of radiotracers used in positron emission tomography (PET) imaging. PET tracers labeled with fluorine-18 (⁸⁸F) or iodine-123 (¹²³I) play a crucial role in visualizing biological processes and diagnosing diseases .

- Medicinal Chemistry Scientists explore 2-Chloro-4-fluoro-5-iodophenyl triflate in drug discovery. It can be incorporated into drug candidates as a bioisostere, enhancing metabolic stability, lipophilicity, and binding affinity. Medicinal chemists use it to modify pharmacokinetic properties and optimize drug-receptor interactions.

- The triflate group in this compound imparts solubility and reactivity. Researchers utilize it as a building block for functional materials. For instance, it can be incorporated into polymers, dendrimers, or liquid crystals to tailor their properties. Its unique combination of halogens allows fine-tuning of material characteristics .

- Electrophilic Aromatic Substitution Due to its electron-deficient nature, 2-Chloro-4-fluoro-5-iodophenyl triflate readily undergoes electrophilic aromatic substitution reactions. Researchers use it to introduce functional groups onto aromatic rings selectively. This reactivity is valuable in synthetic chemistry and material design.

- Agrochemicals and Pesticides The triflate moiety can be incorporated into agrochemicals and pesticides. Researchers explore its potential as a building block for novel herbicides, fungicides, or insecticides. By modifying the substituents on the phenyl ring, they aim to enhance efficacy and reduce environmental impact.

Radiochemistry and Radiolabeling

Materials Science

Propriétés

IUPAC Name |

(2-chloro-4-fluoro-5-iodophenyl) trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4IO3S/c8-3-1-4(9)5(13)2-6(3)16-17(14,15)7(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXAPLUBFWKTGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)OS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4IO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2770005.png)

![4-Chloro-1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2770006.png)

![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)

![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)

![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770016.png)

![Methyl 2'-amino-6'-ethyl-7'-methyl-2,5'-dioxo-1-(prop-2-en-1-yl)-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2770018.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)

![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)